Metapramine

Descripción

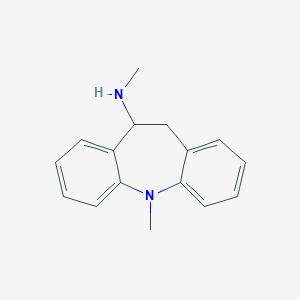

Structure

3D Structure

Propiedades

IUPAC Name |

N,11-dimethyl-5,6-dihydrobenzo[b][1]benzazepin-5-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-17-14-11-12-7-3-5-9-15(12)18(2)16-10-6-4-8-13(14)16/h3-10,14,17H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXVZOBVWVRFPTE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2=CC=CC=C2N(C3=CC=CC=C13)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60865011 |

Source

|

| Record name | Metapramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21730-16-5 |

Source

|

| Record name | Metapramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21730-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metapramine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021730165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Metapramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60865011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | METAPRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/303954M7YF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Metapramine's Mechanism of Action in Neuronal Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metapramine is a tricyclic antidepressant (TCA) characterized by a distinct pharmacological profile. This technical guide provides a comprehensive overview of its core mechanism of action within neuronal pathways. Primarily functioning as a norepinephrine (B1679862) reuptake inhibitor, this compound enhances noradrenergic neurotransmission. Uniquely among many TCAs, it is reported to have a low incidence of anticholinergic side effects. Furthermore, this compound acts as a low-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor, a property that may contribute to its therapeutic effects. This document details the quantitative data available for its receptor interactions, explores the downstream signaling cascades, and provides methodologies for key experimental procedures used to elucidate its mechanism of action.

Core Mechanism of Action: Norepinephrine Reuptake Inhibition

This compound's principal mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to an increase in the synaptic concentration of norepinephrine. This blockade of norepinephrine reuptake enhances noradrenergic signaling. Unlike many other tricyclics, this compound shows a notable selectivity for the NET, with minimal to no effect on the reuptake of serotonin (B10506) or dopamine.

Quantitative Data: Receptor and Transporter Binding Affinity

| Target | Ligand/Parameter | Value | Species | Reference |

| Norepinephrine Transporter (NET) | Ki | Data not available | ||

| IC50 | Data not available | |||

| NMDA Receptor (PCP site) | IC50 | 1.4 ± 0.2 µM | Rat | [1] |

| NMDA-evoked cGMP increase | IC50 | 13 µM | Rat | [1] |

| Muscarinic Receptors | Ki | Low affinity (anecdotal) |

Neuronal Pathway: Norepinephrine Reuptake Inhibition

The inhibition of the norepinephrine transporter by this compound leads to a cascade of events within the noradrenergic synapse.

Secondary Mechanism of Action: NMDA Receptor Antagonism

This compound has been identified as a low-affinity antagonist of the NMDA receptor complex channel.[1] This action is thought to be exerted directly at the phencyclidine (PCP) site within the NMDA receptor channel.[1]

Quantitative Data: NMDA Receptor Interaction

| Parameter | Value | Species | Reference |

| IC50 for [3H]TCP binding inhibition | 1.4 ± 0.2 µM | Rat | [1] |

| IC50 for NMDA-evoked cGMP increase | 13 µM | Rat | [1] |

Neuronal Pathway: NMDA Receptor Antagonism

By blocking the NMDA receptor channel, this compound can modulate glutamatergic neurotransmission, which may contribute to its antidepressant effects.

Active Metabolites

Like other tricyclic antidepressants, this compound is metabolized in the liver, primarily through demethylation. This process can result in the formation of active metabolites. While the existence of three desmethylated metabolites has been reported, their specific pharmacological activities and contributions to the overall therapeutic effect of this compound require further investigation.

Experimental Protocols

The following sections outline the general methodologies for key experiments used to characterize the mechanism of action of compounds like this compound.

Radioligand Binding Assay for Transporter Affinity

This assay is used to determine the binding affinity (Ki) of a compound for a specific transporter, such as the norepinephrine transporter.

Objective: To quantify the affinity of this compound for the norepinephrine transporter.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the norepinephrine transporter.

-

Incubation: A fixed concentration of a radiolabeled ligand known to bind to the NET (e.g., [³H]nisoxetine) is incubated with the membrane preparation in the presence of varying concentrations of this compound.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Synaptosomal Uptake Assay for Reuptake Inhibition

This functional assay measures the ability of a compound to inhibit the reuptake of a neurotransmitter into synaptosomes.

Objective: To determine the potency (IC50) of this compound in inhibiting norepinephrine reuptake.

Methodology:

-

Synaptosome Preparation: Synaptosomes, which are resealed nerve terminals, are isolated from brain tissue (e.g., rat cortex or hypothalamus).

-

Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.

-

Uptake Initiation: A fixed concentration of radiolabeled norepinephrine (e.g., [³H]norepinephrine) is added to initiate uptake.

-

Uptake Termination: After a short incubation period, uptake is terminated by rapid filtration and washing with ice-cold buffer.

-

Quantification: The amount of radioactivity accumulated within the synaptosomes is measured by scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific norepinephrine uptake (IC50) is determined by non-linear regression analysis.

Conclusion

This compound's mechanism of action is centered on its selective inhibition of norepinephrine reuptake, which distinguishes it from many other tricyclic antidepressants that have broader effects on multiple neurotransmitter systems. Its additional activity as a low-affinity NMDA receptor antagonist presents a further point of differentiation and a potential area for further research into its unique therapeutic properties. The lack of significant anticholinergic activity also contributes to a more favorable side-effect profile compared to other TCAs. Further studies are warranted to fully elucidate the binding profile of this compound and its metabolites across a wider range of receptors and to explore the clinical implications of its dual action on noradrenergic and glutamatergic systems.

References

Pharmacological Profile of Metapramine Compared to Other Tricyclic Antidepressants: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed comparative analysis of the pharmacological profile of metapramine, a tricyclic antidepressant (TCA), in relation to other well-characterized TCAs. While sharing the core tricyclic structure, this compound exhibits a distinct pharmacological signature, primarily characterized by its activity as a norepinephrine (B1679862) reuptake inhibitor with reportedly minimal effects on serotonin (B10506) and dopamine (B1211576) transport. This document synthesizes available quantitative data on receptor and transporter binding affinities, details the experimental methodologies used to derive such data, and visualizes the core signaling pathways involved. This guide is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to understand the nuanced pharmacology of TCAs.

Introduction

Tricyclic antidepressants have been a cornerstone in the management of depressive disorders for decades. Their therapeutic efficacy is primarily attributed to their ability to inhibit the reuptake of monoamine neurotransmitters, namely norepinephrine (NE) and serotonin (5-HT). However, the clinical utility of TCAs is often tempered by a wide range of side effects, which stem from their interactions with various other receptors, including muscarinic, histaminergic, and adrenergic receptors.

This compound, introduced in France in 1984, is a TCA that has been reported to possess a more selective pharmacological profile. It is described as a potent norepinephrine reuptake inhibitor with negligible impact on serotonin or dopamine reuptake.[1] Furthermore, anecdotal and limited experimental evidence suggests that this compound has a lower propensity for anticholinergic side effects compared to other TCAs.[2][3] This guide aims to provide a detailed, data-driven comparison of this compound's pharmacological properties with those of other commonly known TCAs.

Comparative Pharmacological Data

The following tables summarize the available quantitative data on the binding affinities (Ki in nM) of this compound and other representative TCAs for key molecular targets. Lower Ki values indicate higher binding affinity.

Table 1: Monoamine Transporter Binding Affinities (Ki, nM)

| Drug | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) | Dopamine Transporter (DAT) |

| This compound | Data Not Available | Data Not Available | Data Not Available |

| Amitriptyline | 4.3 | 2.0 | 3,200 |

| Clomipramine | 1.5 | 0.14 | 2,900 |

| Desipramine | 0.2 | 18 | 7,800 |

| Imipramine (B1671792) | 1.1 | 0.5 | 8,600 |

| Nortriptyline | 1.0 | 8.0 | 1,100 |

Table 2: Receptor Binding Affinities (Ki, nM)

| Drug | Muscarinic M1 | Histamine H1 | α1-Adrenergic | NMDA (IC50, µM) |

| This compound | >1000 (low affinity) | Data Not Available | Data Not Available | 1.4 ± 0.2 |

| Amitriptyline | 1.1 | 0.2 | 2.5 | Data Not Available |

| Clomipramine | 2.0 | 3.1 | 3.7 | Data Not Available |

| Desipramine | 19 | 1.1 | 13 | Data Not Available |

| Imipramine | 9.1 | 1.6 | 8.2 | Data Not Available |

| Nortriptyline | 10 | 0.9 | 7.5 | Data Not Available |

Note: A study evaluating the central anticholinergic activity of several antidepressants found this compound to have significantly lower activity than imipramine and clomipramine.[3] The IC50 value for this compound at the NMDA receptor indicates low-affinity antagonism.[4]

Signaling Pathways

The therapeutic and adverse effects of TCAs are mediated by their interaction with various signaling pathways. The following diagrams, generated using the DOT language, illustrate the primary mechanisms of action.

Monoamine Reuptake Inhibition

The primary therapeutic mechanism of most TCAs involves the blockade of norepinephrine and/or serotonin transporters, leading to increased concentrations of these neurotransmitters in the synaptic cleft.

NMDA Receptor Antagonism by this compound

This compound has been shown to be a low-affinity antagonist at the N-methyl-D-aspartate (NMDA) receptor, a unique property among TCAs.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key in vitro experimental techniques: radioligand binding assays and neurotransmitter reuptake assays.

Radioligand Binding Assay

This assay is used to determine the affinity of a drug for a specific receptor.

Detailed Methodology:

-

Membrane Preparation:

-

Cells or tissues expressing the target receptor are homogenized in a cold buffer.

-

The homogenate is centrifuged to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer.

-

-

Binding Assay:

-

In a multi-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [³H]-citalopram for SERT) and a range of concentrations of the unlabeled test compound (the TCA).

-

To determine non-specific binding, a parallel set of wells is incubated with the radioligand and a high concentration of a known potent unlabeled ligand.

-

The plate is incubated at a specific temperature for a duration sufficient to reach equilibrium.

-

-

Separation and Quantification:

-

The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand.

-

The filters are washed with cold buffer to remove unbound radioligand.

-

The radioactivity on the filters is quantified using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The data are plotted as the percentage of specific binding versus the log concentration of the test compound to generate a competition curve.

-

The IC50 (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve.

-

The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Neurotransmitter Reuptake Assay

This assay measures the ability of a drug to inhibit the reuptake of a neurotransmitter into synaptosomes.

Detailed Methodology:

-

Synaptosome Preparation:

-

Specific brain regions rich in the transporter of interest (e.g., hypothalamus for NET) are dissected and homogenized in a suitable buffer.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction, which contains resealed presynaptic nerve terminals.

-

-

Uptake Assay:

-

Synaptosomes are pre-incubated with various concentrations of the test TCA.

-

A radiolabeled neurotransmitter (e.g., [³H]-norepinephrine) is added to initiate the uptake reaction.

-

The mixture is incubated for a short, defined period at a physiological temperature (e.g., 37°C).

-

-

Termination and Quantification:

-

The uptake is rapidly terminated by filtration through a glass fiber filter and washing with ice-cold buffer to remove extracellular radiolabeled neurotransmitter.

-

The radioactivity retained by the synaptosomes on the filter is measured using a scintillation counter.

-

-

Data Analysis:

-

The percentage of inhibition of neurotransmitter uptake is calculated for each concentration of the test compound.

-

The IC50 value, representing the concentration of the drug that inhibits 50% of the neurotransmitter uptake, is determined from the dose-response curve.

-

Conclusion

This compound presents a unique pharmacological profile within the tricyclic antidepressant class. While definitive quantitative data on its interaction with monoamine transporters and various receptors remains limited in publicly available literature, existing evidence strongly suggests a preferential and potent inhibition of norepinephrine reuptake. Its reported low anticholinergic activity and its additional mechanism as a low-affinity NMDA receptor antagonist differentiate it from other TCAs. This distinct profile may translate to a different clinical efficacy and side-effect profile. Further comprehensive in vitro binding and functional studies on this compound are warranted to fully elucidate its pharmacological characteristics and to provide a more complete quantitative comparison with other TCAs. This would be invaluable for guiding future drug discovery efforts and for optimizing therapeutic strategies in the treatment of depression and potentially other neurological disorders.

References

- 1. Antinociceptive activity of this compound in mice. Relationship with its pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [this compound: antidepressant and psycho-stimulant] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Evaluation of the central anticholinergic activity of antidepressants. Comparison of two experimental methods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The antidepressant this compound is a low-affinity antagonist at N-methyl-D-aspartic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Metapramine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metapramine is a tricyclic antidepressant belonging to the dibenzazepine (B1670418) class of compounds. This technical guide provides a detailed overview of its chemical structure and a comprehensive examination of its synthesis pathway. The document outlines the core chemical properties, presents a step-by-step synthesis methodology derived from foundational patents, and includes a visual representation of the synthetic route. This guide is intended to serve as a key resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure and Properties

This compound is chemically designated as 10,11-dihydro-5-methyl-10-(methylamino)-5H-dibenz[b,f]azepine. It is a racemic mixture with the following key identifiers and properties:

| Property | Value |

| IUPAC Name | (rac)-10,11-dihydro-N,5-dimethyl-5H-dibenz[b,f]azepin-10-amine[1] |

| CAS Number | 21730-16-5[1][2] |

| Molecular Formula | C₁₆H₁₈N₂[1][2] |

| Molar Mass | 238.33 g/mol [1][2] |

| Appearance | Crystalline solid (for hydrochloride salt)[2] |

| Melting Point | 238-240 °C (for hydrochloride salt)[2] |

Chemical Structure:

Caption: The chemical structure of this compound, featuring a dibenz[b,f]azepine core.

Synthesis Pathway

The primary synthesis of this compound, as outlined in the patent literature, involves a two-step process starting from iminostilbene (B142622). The pathway is characterized by a hydroboration reaction followed by amination.[1]

Caption: Synthesis pathway of this compound.

Experimental Protocols

While the seminal patent (US Patent 3,622,565) provides the conceptual framework for the synthesis of this compound, detailed experimental procedures with specific reactant quantities, reaction conditions, and yields are not publicly available in replicated, peer-reviewed literature. The following represents a generalized protocol based on the patented synthesis route and common organic chemistry practices for similar transformations.

Step 1: Synthesis of 10-borohydro-5-methyl-10,11-dihydro-dibenzo[b,f]azepine

-

Reaction Setup: A solution of iminostilbene in an appropriate anhydrous solvent (e.g., tetrahydrofuran) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: N,N-diethylaminoborane is added dropwise to the solution at a controlled temperature, typically at room temperature or slightly below to manage any exothermic reaction.

-

Reaction Conditions: The reaction mixture is stirred for a period sufficient to ensure complete hydroboration. The progress of the reaction would ideally be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Isolation: Upon completion, the reaction is quenched, and the intermediate product, 10-borohydro-5-methyl-10,11-dihydro-dibenzo[b,f]azepine, is isolated. The specific work-up procedure would involve solvent removal and purification, potentially through crystallization or chromatography.

Step 2: Synthesis of this compound

-

Reaction Setup: The isolated intermediate from Step 1 is dissolved in a suitable solvent in a reaction vessel.

-

Reagent Addition: Methylchloramine is introduced to the reaction mixture. This step is critical for the introduction of the methylamino group at the 10-position of the dibenzazepine ring.

-

Reaction Conditions: The reaction is allowed to proceed, likely with stirring, for a set duration. The optimal temperature and reaction time would be determined empirically.

-

Work-up and Isolation: Following the completion of the amination reaction, the crude this compound is isolated. This would typically involve an aqueous work-up to remove any inorganic byproducts, followed by extraction of the product into an organic solvent.

-

Purification: The crude product is then purified to the desired level of purity. This can be achieved through techniques such as column chromatography or recrystallization. For pharmaceutical use, the free base would likely be converted to a stable salt, such as this compound hydrochloride, by treatment with hydrochloric acid.

Quantitative Data

Detailed quantitative data from the synthesis of this compound, such as percentage yields for each step and comprehensive spectral data, are not extensively reported in publicly accessible scientific literature. The following table summarizes the available physical properties.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| This compound | C₁₆H₁₈N₂ | 238.33 | - |

| This compound HCl | C₁₆H₁₉ClN₂ | 274.79 | 238-240[2] |

Mandatory Visualizations

The logical workflow for the synthesis of this compound is depicted below, illustrating the progression from starting materials to the final product.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. While the fundamental synthetic pathway is established in the patent literature, a notable gap exists in publicly available, detailed experimental protocols and comprehensive analytical data. Further research and publication in this area would be beneficial to the scientific community, particularly for those involved in the synthesis of dibenzazepine derivatives and the development of novel antidepressant medications. The information presented herein serves as a foundational resource for understanding the chemistry of this compound.

References

Metapramine: A Comprehensive Review of Preclinical and Clinical Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Metapramine is a tricyclic antidepressant (TCA) that has been utilized in the treatment of major depressive disorder. This review provides a comprehensive analysis of the existing scientific literature on this compound, focusing on its pharmacological profile, pharmacokinetic properties, clinical efficacy, and safety. A key characteristic of this compound is its dual mechanism of action, functioning as both a norepinephrine (B1679862) reuptake inhibitor and a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist. This document summarizes quantitative data from preclinical and clinical studies in structured tables, details experimental protocols for key assays, and presents signaling pathways and experimental workflows as Graphviz diagrams to facilitate a deeper understanding of its molecular and clinical characteristics. While this compound has demonstrated antidepressant effects, a comprehensive evaluation of its efficacy and safety profile through large-scale, placebo-controlled clinical trials is not extensively available in recent literature.

Introduction

This compound is a tricyclic antidepressant that was introduced for the treatment of depression.[1] Like other TCAs, its therapeutic effects are primarily attributed to its ability to modulate neurotransmitter systems in the brain.[2] Uniquely among some TCAs, this compound has been reported to have a favorable side effect profile, anecdotally lacking significant anticholinergic effects.[3] This review aims to consolidate the available scientific knowledge on this compound to serve as a technical guide for researchers and professionals in the field of drug development.

Pharmacological Profile

This compound's primary mechanisms of action are the inhibition of norepinephrine reuptake and the antagonism of the N-methyl-D-aspartate (NMDA) receptor.

Norepinephrine Reuptake Inhibition

NMDA Receptor Antagonism

This compound also acts as a low-affinity, non-competitive antagonist at the NMDA receptor.[1] This action is thought to contribute to its antidepressant effects, a mechanism shared by other novel antidepressant agents. In vitro studies have quantified this activity:

-

Inhibition of [3H]TCP Binding: this compound inhibits the binding of the radioligand [3H]N-[1-(2-thienyl)cyclohexyl]-3,4-piperidine ([3H]TCP) to rat cortical membranes with a half-maximal inhibitory concentration (IC50) of 1.4 ± 0.2 µM.[1] This suggests a direct interaction with the PCP site within the NMDA receptor channel.[1]

-

Inhibition of NMDA-Evoked cGMP Increase: In neonatal rat cerebellar slices, this compound inhibits the NMDA-evoked increase in cyclic guanosine (B1672433) monophosphate (cGMP) with an IC50 of 13 µM.[1]

These findings indicate that this compound's antiglutamatergic activity may play a role in its overall therapeutic profile.

Quantitative Pharmacological Data

A summary of the available quantitative data for this compound's pharmacological activity is presented in Table 1.

| Target | Parameter | Value | Species/System | Reference |

| NMDA Receptor | IC50 ([3H]TCP Binding Inhibition) | 1.4 ± 0.2 µM | Rat Cortical Membranes | [1] |

| IC50 (NMDA-Evoked cGMP Increase) | 13 µM | Neonatal Rat Cerebellar Slices | [1] |

Table 1: In Vitro Pharmacological Data for this compound

Experimental Protocols

Norepinephrine Reuptake Inhibition Assay (General Protocol)

While a specific protocol for this compound was not found, a general method for assessing norepinephrine reuptake inhibition in rat brain synaptosomes is as follows:

-

Synaptosome Preparation: Crude synaptosome preparations are obtained from the midbrain-hypothalamus region of the rat brain.

-

Incubation: The synaptosomes are incubated in a buffer solution containing a known concentration of radiolabeled norepinephrine (e.g., ³H-noradrenaline).

-

Inhibition: Various concentrations of the test compound (this compound) are added to the incubation mixture to determine their inhibitory effect on norepinephrine uptake.

-

Separation and Measurement: The synaptosomes are separated from the incubation medium, and the amount of radioactivity taken up is measured.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake of radiolabeled norepinephrine (IC50) is calculated.

NMDA Receptor Binding Assay ([3H]TCP Displacement)

The following protocol was used to determine the IC50 of this compound for the NMDA receptor:

-

Membrane Preparation: Crude cortical membranes are prepared from rat brains.

-

Binding Assay: The membranes are incubated with a fixed concentration of [3H]TCP in the presence of NMDA and glycine (B1666218) to stimulate radioligand binding.

-

Competition: Increasing concentrations of this compound are added to the incubation mixture to displace the bound [3H]TCP.

-

Filtration and Washing: The incubation is terminated by rapid filtration, and the filters are washed to separate bound from free radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]TCP is calculated to determine the IC50 value.[1]

Signaling Pathways

Norepinephrine Reuptake Inhibition Signaling Pathway

This compound blocks the norepinephrine transporter (NET), preventing the reuptake of norepinephrine (NE) from the synaptic cleft into the presynaptic neuron. This leads to an accumulation of NE in the synapse, enhancing its binding to postsynaptic adrenergic receptors and subsequent downstream signaling.

NMDA Receptor Antagonism Signaling Pathway

As a low-affinity antagonist, this compound blocks the ion channel of the NMDA receptor, reducing the influx of calcium (Ca²⁺) into the postsynaptic neuron. This modulation of glutamatergic neurotransmission is another facet of its antidepressant action.

Pharmacokinetic Profile

Intravenous Administration

A study in healthy volunteers provided the following pharmacokinetic parameters after intravenous infusion and bolus injection of this compound:

| Parameter | Value | Route of Administration | Reference |

| Plasma Clearance | 68 - 107 L/h | Infusion | [4] |

| Terminal Half-life (t½) | ~7.4 hours | Bolus Injection | [4] |

| Apparent Volume of Distribution (Vd) | 41.9 - 90.3 L | Bolus Injection | [4] |

Table 2: Pharmacokinetic Parameters of this compound in Humans (Intravenous Administration)

Clinical Efficacy

While this compound has been used for the treatment of major depressive disorder, specific quantitative data from large-scale, double-blind, placebo-controlled clinical trials are scarce in the recent literature. One available study compared the therapeutic effects of this compound with clomipramine (B1669221) in a double-blind clinical test, but detailed quantitative outcomes such as changes in Hamilton Depression Rating Scale (HAM-D) scores, response rates, or remission rates were not provided in the abstract.[3]

Safety and Tolerability

This compound has been anecdotally reported to lack anticholinergic effects, which would differentiate it from many other tricyclic antidepressants and potentially offer a better side effect profile.[3] However, a detailed and quantitative adverse event profile from clinical trials, including the frequency of specific side effects, is not available in the reviewed contemporary literature.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical and clinical evaluation of an antidepressant like this compound.

Discussion and Future Directions

This compound presents an interesting pharmacological profile with its dual action on the noradrenergic and glutamatergic systems. The available preclinical data provide a foundation for its antidepressant effects. However, a significant gap exists in the recent scientific literature regarding comprehensive clinical data. To fully understand the therapeutic potential and place of this compound in the modern treatment landscape for depression, further well-controlled clinical trials are warranted.

Future research should focus on:

-

Quantitative Pharmacodynamics: Determining the binding affinity (Ki) of this compound for the human norepinephrine transporter and other relevant receptors and transporters.

-

Oral Pharmacokinetics: Characterizing the pharmacokinetic profile of orally administered this compound in diverse populations to establish Cmax, Tmax, and AUC.

-

Clinical Efficacy: Conducting large-scale, double-blind, placebo-controlled clinical trials to definitively evaluate the efficacy of this compound in major depressive disorder, using standardized measures such as the Hamilton Depression Rating Scale.

-

Safety and Tolerability: Systematically collecting and reporting the incidence of adverse events in clinical trials to establish a comprehensive safety profile.

Conclusion

This compound is a tricyclic antidepressant with a distinct mechanism of action involving both norepinephrine reuptake inhibition and low-affinity NMDA receptor antagonism. While preclinical studies have elucidated these properties, there is a notable lack of recent, comprehensive clinical data to fully assess its efficacy and safety in comparison to currently available antidepressants. This review highlights the existing knowledge and underscores the need for further research to clarify the clinical utility of this compound in the treatment of major depressive disorder.

References

- 1. The antidepressant this compound is a low-affinity antagonist at N-methyl-D-aspartic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new inhibitor of norepinephrine uptake devoid of affinity for receptors in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Comparative study of the pharmacological and clinical effects of clorimipramine and metaprimine (19560 R.P.)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound (19560 RP) in man after infusion and intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

Metapramine's Selective Inhibition of Norepinephrine Reuptake in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metapramine, a tricyclic antidepressant (TCA), exerts its therapeutic effects primarily through the selective inhibition of norepinephrine (B1679862) reuptake in the brain. This guide provides an in-depth technical overview of the core mechanism of action of this compound, focusing on its interaction with the norepinephrine transporter (NET). It includes a compilation of available quantitative data, detailed experimental protocols for assessing norepinephrine reuptake inhibition, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of antidepressants and the development of novel therapeutics targeting the noradrenergic system.

Introduction

This compound is a tricyclic antidepressant that was introduced for the treatment of depression in France in 1984.[1] Structurally related to other TCAs, its clinical efficacy is attributed to its ability to modulate monoaminergic neurotransmission. Specifically, this compound exhibits a pharmacological profile characterized by a potent and selective inhibition of the norepinephrine transporter (NET), with negligible effects on the reuptake of serotonin (B10506) or dopamine.[1] This mode of action is similar to that of desipramine, another well-known TCA.[1][2] Understanding the precise molecular interactions and the quantitative aspects of this compound's effect on norepinephrine reuptake is crucial for elucidating its therapeutic properties and for the development of next-generation antidepressants with improved selectivity and side-effect profiles.

Mechanism of Action: Norepinephrine Reuptake Inhibition

The primary mechanism of action of this compound is the blockade of the norepinephrine transporter (NET), a transmembrane protein responsible for the reuptake of norepinephrine from the synaptic cleft back into the presynaptic neuron. By inhibiting NET, this compound increases the concentration and prolongs the dwell time of norepinephrine in the synapse, thereby enhancing noradrenergic signaling. This enhanced signaling is believed to be a key factor in its antidepressant effects.

Norepinephrine Transporter (NET) Signaling Pathway

The following diagram illustrates the signaling pathway of norepinephrine at the synapse and the inhibitory action of this compound.

Caption: Norepinephrine signaling at the synapse and the inhibitory site of this compound.

Quantitative Data

For comparative purposes, the table below presents the inhibitory constants (Ki) for several tricyclic antidepressants against the human norepinephrine transporter. This data highlights the varying potencies of different TCAs.

| Compound | Ki (nM) for human NET |

| This compound | Data not available |

| Desipramine | 1.8 - 21 |

| Nortriptyline | 1.8 - 21 |

| Amitriptyline | 19 - 102 |

| Imipramine | 2.8 - 36 |

| Clomipramine | - |

Note: Data for TCAs other than this compound are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.[3]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the inhibitory effects of compounds like this compound on norepinephrine reuptake.

In Vitro Norepinephrine Reuptake Inhibition Assay (Synaptosomal Preparation)

This assay directly measures the ability of a test compound to inhibit the uptake of radiolabeled norepinephrine into isolated nerve terminals (synaptosomes).

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound for norepinephrine uptake.

Materials:

-

Rat brain tissue (e.g., cortex or hypothalamus)

-

Sucrose (B13894) solution (0.32 M)

-

Krebs-Ringer buffer (composition: NaCl, KCl, CaCl2, MgSO4, KH2PO4, NaHCO3, glucose)

-

[³H]-Norepinephrine (radioligand)

-

Test compound (e.g., this compound) and reference compounds (e.g., desipramine)

-

Scintillation fluid

-

Liquid scintillation counter

-

Glass fiber filters

-

Homogenizer

-

Centrifuge

Procedure:

-

Synaptosome Preparation:

-

Euthanize a rat and rapidly dissect the desired brain region on ice.

-

Homogenize the tissue in ice-cold 0.32 M sucrose solution.

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomal fraction.

-

Resuspend the pellet in Krebs-Ringer buffer.

-

-

Uptake Assay:

-

Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for a specified time (e.g., 10-15 minutes) at 37°C.

-

Initiate the uptake reaction by adding a fixed concentration of [³H]-Norepinephrine.

-

Allow the uptake to proceed for a short duration (e.g., 5 minutes).

-

Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radioligand.

-

-

Quantification and Data Analysis:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a liquid scintillation counter.

-

Non-specific uptake is determined in the presence of a high concentration of a known NET inhibitor (e.g., desipramine).

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

References

The Role of Metapramine as a Low-Affinity NMDA Receptor Antagonist: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metapramine, a tricyclic antidepressant, has been identified as a low-affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3][4][5] This guide provides an in-depth technical overview of the pharmacological profile of this compound concerning its interaction with the NMDA receptor. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuropharmacology and drug development.

Introduction

This compound is a tricyclic antidepressant that primarily functions as a norepinephrine (B1679862) reuptake inhibitor, with minimal effects on serotonin (B10506) or dopamine (B1211576) reuptake.[2][3][4][5] Beyond its established role in modulating monoaminergic systems, research has demonstrated that this compound also interacts with the glutamatergic system, specifically as a low-affinity antagonist at the NMDA receptor complex.[1][2][3][4][5] This interaction suggests a potential mechanism for this compound's therapeutic effects that extends beyond its classical antidepressant profile and may have implications for conditions associated with excessive glutamatergic neurotransmission. This guide will explore the evidence supporting this compound's role as an NMDA receptor antagonist, providing the technical details necessary for its further investigation.

Quantitative Pharmacological Data

The antagonistic activity of this compound at the NMDA receptor has been quantified through radioligand binding and functional assays. The key findings are summarized in the table below.

| Assay Type | Radioligand/Stimulant | Preparation | IC50 Value (µM) | Reference |

| Radioligand Binding | [3H]N-[1-(2-thienyl)cyclohexyl]-3,4-piperidine ([3H]TCP) | Rat cortical membranes | 1.4 ± 0.2 | [1] |

| Functional Assay | N-methyl-D-aspartate (NMDA) | Neonatal rat cerebellar slices | 13 | [1] |

Table 1: Summary of Quantitative Data for this compound's NMDA Receptor Antagonism

The data indicate that this compound inhibits the binding of [3H]TCP, a radioligand that binds to the phencyclidine (PCP) site within the NMDA receptor ion channel, in the micromolar range.[1] Its potency in a functional assay, inhibiting the NMDA-evoked increase in cyclic guanosine (B1672433) monophosphate (cGMP), is also in the micromolar range.[1] The affinity of this compound for the PCP site is notably lower than that of other well-characterized NMDA receptor antagonists like PCP and MK-801.[1]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize this compound's activity at the NMDA receptor.

[3H]TCP Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for the PCP binding site within the NMDA receptor channel using [3H]TCP.

3.1.1. Materials

-

Tissues: Adult male rat cerebral cortex

-

Radioligand: [3H]N-[1-(2-thienyl)cyclohexyl]-3,4-piperidine ([3H]TCP)

-

Buffers:

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

-

Reagents:

-

N-methyl-D-aspartate (NMDA)

-

This compound (or other test compounds)

-

Phencyclidine (PCP) or MK-801 (for non-specific binding determination)

-

-

Equipment:

-

Homogenizer

-

Refrigerated centrifuge

-

Scintillation counter

-

Glass fiber filters

-

Filtration manifold

-

3.1.2. Membrane Preparation

-

Dissect cerebral cortices from adult male rats on ice.

-

Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

-

Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation step three times.

-

Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 1 mg/mL.

3.1.3. Binding Assay

-

In a 96-well plate, set up the following incubation tubes in triplicate:

-

Total Binding: 50 µL of [3H]TCP, 50 µL of Assay Buffer, and 100 µL of membrane preparation.

-

Non-specific Binding: 50 µL of [3H]TCP, 50 µL of a high concentration of unlabeled PCP or MK-801 (e.g., 100 µM), and 100 µL of membrane preparation.

-

Competitive Binding: 50 µL of [3H]TCP, 50 µL of varying concentrations of this compound, and 100 µL of membrane preparation.

-

-

Add 10 µM NMDA and 10 µM glycine to all tubes to stimulate [3H]TCP binding.

-

Incubate the tubes at 25°C for 60 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters using a filtration manifold.

-

Wash the filters three times with 4 mL of ice-cold Assay Buffer.

-

Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3.1.4. Data Analysis

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding) using non-linear regression analysis.

NMDA-Evoked cGMP Measurement

This protocol describes a functional assay to measure the inhibitory effect of a test compound on the NMDA-stimulated increase in cGMP levels in neonatal rat cerebellar slices.

3.2.1. Materials

-

Tissues: Cerebellum from 8-day-old neonatal rats

-

Buffers:

-

Krebs-Henseleit Buffer (KHB), gassed with 95% O2 / 5% CO2

-

-

Reagents:

-

N-methyl-D-aspartate (NMDA)

-

This compound (or other test compounds)

-

0.1 M HCl

-

-

Equipment:

-

Tissue chopper

-

Water bath

-

Centrifuge

-

cGMP enzyme immunoassay (EIA) kit

-

3.2.2. Slice Preparation

-

Dissect the cerebellum from neonatal rats.

-

Prepare 350 µm thick slices using a tissue chopper.

-

Pre-incubate the slices in oxygenated KHB at 37°C for 90 minutes, changing the buffer every 30 minutes.

3.2.3. Functional Assay

-

Transfer the cerebellar slices to individual tubes containing fresh, oxygenated KHB.

-

Add varying concentrations of this compound or vehicle and incubate for 15 minutes at 37°C.

-

Stimulate the slices by adding 100 µM NMDA and incubate for an additional 2 minutes.

-

Terminate the reaction by adding 1 mL of ice-cold 0.1 M HCl.

-

Homogenize the slices and centrifuge at 2,500 x g for 15 minutes at 4°C.

-

Collect the supernatant for cGMP measurement.

3.2.4. cGMP Quantification

-

Measure the cGMP concentration in the supernatants using a commercially available cGMP EIA kit, following the manufacturer's instructions.

-

Normalize the cGMP levels to the protein content of the tissue pellet.

3.2.5. Data Analysis

-

Calculate the percentage of inhibition of the NMDA-stimulated cGMP increase for each concentration of this compound.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

NMDA Receptor Signaling Pathway

Activation of the NMDA receptor by glutamate (B1630785) and a co-agonist (glycine or D-serine) leads to the opening of its ion channel, allowing the influx of Ca2+. This calcium influx triggers a cascade of downstream signaling events. One key pathway involves the activation of neuronal nitric oxide synthase (nNOS), which produces nitric oxide (NO). NO then activates soluble guanylate cyclase (sGC), leading to an increase in the production of cyclic guanosine monophosphate (cGMP). This compound, by blocking the NMDA receptor channel, inhibits this entire cascade.

Experimental Workflow for Characterizing NMDA Receptor Antagonism

The characterization of a compound as an NMDA receptor antagonist typically follows a multi-step process, starting from initial binding assays to more complex functional and cellular assays.

Conclusion

The available evidence robustly demonstrates that this compound, in addition to its well-established effects on norepinephrine reuptake, acts as a low-affinity antagonist at the NMDA receptor. This is supported by both radioligand binding studies and functional assays. The detailed protocols and conceptual workflows provided in this guide offer a framework for the continued investigation of this compound and other compounds with similar dual-action profiles. A deeper understanding of the interplay between the monoaminergic and glutamatergic systems may pave the way for the development of novel therapeutics with enhanced efficacy for a range of neuropsychiatric disorders.

References

Metapramine: A Technical Guide to its Applications in Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metapramine, a tricyclic antidepressant, has garnered interest within the neuroscience community for its distinct pharmacological profile. Primarily known as a norepinephrine (B1679862) reuptake inhibitor, it also exhibits low-affinity antagonism at the N-methyl-D-aspartate (NMDA) receptor. This dual mechanism of action suggests a broad range of potential applications in neuroscience research, particularly in the investigation of depression, pain, and neurodegenerative disorders. This technical guide provides a comprehensive overview of this compound's core pharmacology, summarizes key quantitative data, details experimental protocols for its study, and visualizes its mechanistic pathways and experimental workflows.

Core Pharmacology and Mechanism of Action

This compound's primary mechanism of action is the inhibition of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[1] Unlike many other tricyclic antidepressants, it does not significantly affect the reuptake of serotonin (B10506) or dopamine.[1] Additionally, this compound acts as a low-affinity, non-competitive antagonist at the NMDA receptor, a key player in synaptic plasticity and excitotoxicity.[2] This interaction with the glutamatergic system may contribute to its therapeutic effects and distinguishes it from other antidepressants.

Quantitative Data

The following tables summarize key in vitro and in vivo quantitative data for this compound from preclinical studies.

Table 1: In Vitro Binding Affinities and Inhibitory Concentrations

| Target | Ligand | Preparation | IC50 | Reference |

| NMDA Receptor | [3H]TCP | Rat Cortical Membranes | 1.4 ± 0.2 µM | [2] |

| NMDA-evoked cGMP increase | - | Neonatal Rat Cerebellar Slices | 13 µM | [2] |

Table 2: In Vivo Analgesic Efficacy (Mouse Models)

| Test | Pain Parameter | Acute ED50 (i.p.) | Reference |

| Hot Plate Test | Jumping | 19 ± 3 mg/kg | [3] |

| PBQ-induced Writhing Test | Writhing | 9.9 ± 0.1 mg/kg | [3] |

Potential Applications in Neuroscience Research

Depression and Affective Disorders

As a norepinephrine reuptake inhibitor, this compound is a valuable tool for studying the role of the noradrenergic system in the pathophysiology and treatment of depression. Clinical trials have explored its efficacy in treating major depressive disorder.

Pain and Analgesia

This compound has demonstrated analgesic properties in various preclinical pain models, suggesting its potential in neuropathic pain research.[3] Its dual action on both the noradrenergic and glutamatergic systems provides a unique avenue for investigating novel pain management strategies.

Neurodegenerative Disorders

The NMDA receptor antagonism of this compound makes it a compound of interest for studying excitotoxicity-mediated neuronal damage, a common pathway in several neurodegenerative diseases. Research in this area could explore its potential neuroprotective effects.

Experimental Protocols

In Vitro: NMDA Receptor Binding Assay

This protocol is adapted from Boireau et al. (1996), Neuropharmacology.[2]

Objective: To determine the binding affinity of this compound to the NMDA receptor in rat cortical membranes.

Materials:

-

Rat cortical membranes

-

[3H]N-[1-(2-thienyl)cyclohexyl]-3,4-piperidine ([3H]TCP) as the radioligand

-

This compound

-

Glycine (B1666218) and NMDA

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Prepare rat cortical membranes through homogenization and centrifugation.

-

In assay tubes, combine the membrane preparation, [3H]TCP, and varying concentrations of this compound.

-

Include tubes with and without saturating concentrations of unlabeled TCP to determine total and non-specific binding, respectively.

-

Add glycine and NMDA to the incubation mixture to stimulate [3H]TCP binding.

-

Incubate the mixture at a specified temperature and duration (e.g., 25°C for 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each this compound concentration and determine the IC50 value using non-linear regression analysis.

In Vivo: Hot Plate Test for Analgesia

This protocol is based on the methodology described by Michael-Titus et al. (1987), Pain.[3]

Objective: To assess the analgesic effect of this compound in mice using a thermal stimulus.

Animals:

-

Male Swiss mice (or other appropriate strain)

Apparatus:

-

Hot plate apparatus with adjustable temperature control.

Procedure:

-

Habituate the mice to the testing room and apparatus before the experiment.

-

Set the hot plate temperature to a constant, non-injurious level (e.g., 55 ± 0.5°C).

-

Administer this compound or vehicle control intraperitoneally (i.p.) at the desired doses.

-

At a predetermined time after injection (e.g., 30 minutes), place each mouse individually on the hot plate.

-

Start a timer immediately upon placing the mouse on the plate.

-

Observe the mouse for signs of nociception, typically jumping or hind paw licking.

-

Stop the timer and remove the mouse from the hot plate as soon as the endpoint behavior is observed. This is the latency time.

-

Impose a cut-off time (e.g., 30-60 seconds) to prevent tissue damage. If the mouse does not respond within the cut-off time, remove it and assign the cut-off time as its latency.

-

Compare the latency times between the this compound-treated and vehicle-treated groups to determine the analgesic effect.

Visualizations

References

- 1. [this compound: antidepressant and psycho-stimulant] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Comparative study of the pharmacological and clinical effects of clorimipramine and metaprimine (19560 R.P.)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of the Pharmacodynamics, Pharmacokinetics, and Clinical Effects of the Neutral Endopeptidase Inhibitor Racecadotril - PMC [pmc.ncbi.nlm.nih.gov]

Metapramine's Molecular Engagements: A Technical Guide Beyond the Norepinephrine Transporter

For Researchers, Scientists, and Drug Development Professionals

Metapramine, a tricyclic antidepressant (TCA), is primarily characterized by its potent inhibition of the norepinephrine (B1679862) transporter (NET). However, a comprehensive understanding of its pharmacological profile requires an in-depth examination of its molecular targets beyond NET. This technical guide elucidates the known off-target interactions of this compound, providing quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to support further research and drug development efforts.

Primary Secondary Target: NMDA Receptor Antagonism

The most significant and quantitatively characterized secondary target for this compound is the N-methyl-D-aspartic acid (NMDA) receptor complex. This compound functions as a low-affinity, non-competitive antagonist, directly interacting with the phencyclidine (PCP) binding site within the receptor's ion channel.[1][2] This interaction inhibits the influx of calcium, which is a critical step in the NMDA receptor signaling cascade.

Quantitative Analysis of this compound's NMDA Receptor Activity

This compound's inhibitory activity at the NMDA receptor has been quantified through both radioligand binding assays and functional assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

| Target Site/Assay | Ligand/Stimulant | Tissue Preparation | IC50 Value (µM) | Reference |

| PCP Binding Site | [3H]TCP | Rat Cortical Membranes | 1.4 ± 0.2 | [1][2] |

| Functional NMDA Antagonism | NMDA | Neonatal Rat Cerebellar Slices | 13.0 | [1][2] |

Signaling Pathway: NMDA Receptor-NO-cGMP Cascade

This compound's antagonism at the NMDA receptor directly impacts the downstream nitric oxide (NO) and cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway.[1] Activation of the NMDA receptor typically leads to a calcium influx, which stimulates neuronal nitric oxide synthase (nNOS) to produce NO.[1][3] NO then activates soluble guanylate cyclase (sGC), leading to an increase in cGMP levels.[1][3][4] By blocking the NMDA receptor channel, this compound attenuates this entire cascade.

Other Potential Molecular Targets

Unlike most tricyclic antidepressants, which exhibit a broad range of affinities for various neurotransmitter receptors, this compound's profile at these other sites is not well-documented.[5] One key source explicitly states that this compound's direct effects on serotonin, histamine, and muscarinic acetylcholine (B1216132) receptors have not been formally assayed.[6][7] Anecdotal reports suggest it may uniquely lack the potent anticholinergic effects common to its class.[6][7]

To provide a contextual framework for drug development professionals, the following table details the binding profile of Desipramine , a structurally related secondary amine TCA, at common off-target receptors. This data is for illustrative purposes only and does not represent the binding profile of this compound.

| Receptor Target | Ligand | Ki (nM) | Reference |

| Serotonin Transporter (SERT) | [3H]Paroxetine | 113 | [8] |

| Dopamine Transporter (DAT) | [3H]GBR12935 | 10,600 | [8] |

| Histamine H1 Receptor | [3H]Pyrilamine | 11 | [8] |

| Alpha-1 Adrenergic Receptor | [3H]Prazosin | 19 | [8] |

| Alpha-2 Adrenergic Receptor | [3H]Clonidine | 1,100 | [8] |

| Muscarinic Acetylcholine Receptor | [3H]QNB | 104 | [8] |

Experimental Protocols

The quantitative data presented in this guide were derived from specific, reproducible experimental methodologies. Below are detailed protocols for the key assays used to characterize this compound's interaction with the NMDA receptor.

Protocol 1: Competitive Radioligand Binding Assay for NMDA Receptor ([³H]TCP)

This protocol outlines the methodology for determining a compound's affinity for the PCP site within the NMDA receptor ion channel using [³H]N-[1-(2-thienyl)cyclohexyl]-3,4-piperidine ([³H]TCP) displacement.

1. Membrane Preparation:

-

Harvest cerebral cortices from adult rats and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step three more times to ensure thorough washing.

-

The final pellet is resuspended in assay buffer to a protein concentration of approximately 1 mg/mL.

2. Binding Assay:

-

In test tubes, combine 100 µL of the membrane preparation, 50 µL of [³H]TCP (final concentration ~2-4 nM), and 50 µL of varying concentrations of this compound (or vehicle for total binding).

-

To determine non-specific binding, a separate set of tubes should contain a high concentration of a known PCP site ligand (e.g., 100 µM PCP or MK-801).

-

Incubate the mixture at 25°C for 60 minutes to reach equilibrium.

3. Termination and Measurement:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B), followed by three rapid washes with ice-cold buffer to separate bound from free radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

Protocol 2: Measurement of NMDA-Evoked cGMP Accumulation

This functional assay measures this compound's ability to antagonize the downstream signaling effects of NMDA receptor activation.

1. Brain Slice Preparation:

-

Isolate cerebella from neonatal rats (P7-P10) and slice them into 300-400 µm sections using a tissue chopper or vibratome.

-

Pre-incubate the slices for 60-90 minutes at 37°C in oxygenated (95% O₂/5% CO₂) Krebs-Ringer bicarbonate buffer.

2. Functional Assay:

-

Transfer slices to individual tubes containing fresh, oxygenated buffer.

-

Add varying concentrations of this compound and pre-incubate for 15-20 minutes.

-

Initiate the reaction by adding NMDA (final concentration ~100-300 µM) and glycine (B1666218) (as a co-agonist, ~10 µM).

-

Incubate for 2-5 minutes at 37°C.

3. Termination and Measurement:

-

Terminate the reaction by adding ice-cold 0.1 M HCl or by rapid microwave irradiation to denature enzymes.

-

Homogenize the slices and centrifuge the homogenate.

-

Measure the cGMP concentration in the supernatant using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit.

-

Normalize cGMP levels to the protein content of the slice pellet.

4. Data Analysis:

-

Calculate the percentage of inhibition of the NMDA-stimulated cGMP response at each this compound concentration.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Conclusion

Beyond its primary role as a norepinephrine reuptake inhibitor, this compound's pharmacological profile is distinguished by its low-affinity antagonism of the NMDA receptor. This activity inhibits the NMDA-NO-cGMP signaling pathway, an effect that has been quantitatively characterized. In contrast, its interactions with histaminergic, muscarinic, and other adrenergic receptors remain largely unassayed, setting it apart from many other TCAs. This focused secondary pharmacology suggests a potentially more selective mechanism of action compared to its class, warranting further investigation for both therapeutic applications and a deeper understanding of its clinical effects. The protocols and data provided herein offer a foundational guide for researchers and developers exploring the nuanced molecular interactions of this compound.

References

- 1. scielo.br [scielo.br]

- 2. The antidepressant this compound is a low-affinity antagonist at N-methyl-D-aspartic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. NMDA and nitric oxide act through the cGMP signal transduction pathway to repress hypothalamic gonadotropin-releasing hormone gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tricyclic antidepressant - Wikipedia [en.wikipedia.org]

- 6. This compound [medbox.iiab.me]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. Desipramine - Wikipedia [en.wikipedia.org]

Methodological & Application

Experimental Protocol for In Vivo Studies Using Metapramine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metapramine is a tricyclic antidepressant (TCA) with a unique pharmacological profile, acting as both a norepinephrine (B1679862) reuptake inhibitor and a low-affinity N-methyl-D-aspartate (NMDA) receptor antagonist. This dual mechanism of action suggests its potential for therapeutic applications beyond depression, including neuropathic pain. This document provides detailed experimental protocols for in vivo studies designed to investigate the behavioral and neurochemical effects of this compound in rodent models. The protocols outlined herein are intended to serve as a comprehensive guide for researchers, covering experimental design, drug administration, behavioral assays, and neurochemical analysis.

Introduction

This compound, a derivative of imipramine, was developed as a second-generation tricyclic antidepressant.[1] Its primary mechanism of action involves the blockade of the norepinephrine transporter (NET), leading to increased synaptic concentrations of norepinephrine.[1] Unlike many other TCAs, this compound has a negligible effect on serotonin (B10506) or dopamine (B1211576) reuptake.[1] Furthermore, it has been demonstrated to be a low-affinity, non-competitive antagonist at the NMDA receptor, a property that may contribute to its analgesic effects and a potentially faster onset of antidepressant action.[2][3] In vivo studies are crucial to further elucidate the therapeutic potential and underlying mechanisms of this compound.

Quantitative Data Summary

A comprehensive pharmacokinetic profile of this compound in rodents is not extensively documented in publicly available literature. However, effective doses for specific biological effects have been established.

| Parameter | Species | Route of Administration | Value | Reference |

| Antinociceptive Effect (ED50) | ||||

| Hot Plate Test (Jumping) | Mouse | Intraperitoneal (i.p.) | 19 ± 3 mg/kg | [4] |

| Writhing Test (PBQ-induced) | Mouse | Intraperitoneal (i.p.) | 9.9 ± 0.1 mg/kg | [4] |

| Pharmacokinetics (Human) | ||||

| Terminal Half-life | Human | Intravenous (i.v.) | ~7.4 hours | [5] |

| Plasma Clearance | Human | Intravenous (i.v.) | 68 to 107 L/h | [5] |

Note: The provided ED50 values are for antinociceptive effects and may not directly translate to effective doses for antidepressant-like effects, which often require chronic administration.

Experimental Protocols

Animal Models

-

Species: Male or female C57BL/6 mice or Sprague-Dawley rats are commonly used for behavioral and neurochemical studies of antidepressants.

-

Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Acclimation: Allow animals to acclimate to the housing facility for at least one week before the start of any experimental procedures.

Drug Preparation and Administration

-

Vehicle: this compound hydrochloride can be dissolved in sterile 0.9% saline or distilled water. A small amount of a solubilizing agent, such as a few drops of Tween 80, may be used if necessary.

-

Administration Routes: Intraperitoneal (i.p.) injection is a common route for acute and chronic studies. Oral gavage (p.o.) can also be used to model clinical administration.

-

Dosage:

-

Acute Studies (e.g., antinociception): Doses ranging from 5 to 20 mg/kg (i.p.) have been shown to be effective in mice.[4]

-

Chronic Studies (e.g., antidepressant-like effects): Chronic daily administration of 10-20 mg/kg (i.p. or p.o.) for a period of 14 to 21 days is a typical starting point for evaluating antidepressant-like efficacy. The dosing schedule should be consistent (e.g., administered at the same time each day).

-

Behavioral Assays for Antidepressant-Like Effects

The Forced Swim Test is a widely used assay to screen for antidepressant-like activity by measuring the duration of immobility in an inescapable cylinder of water.

-

Apparatus: A transparent glass or plastic cylinder (e.g., 25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

-

Procedure:

-

On the first day (pre-test session), place each mouse individually into the cylinder for a 15-minute period. This session serves to induce a state of helplessness.

-

Remove the mouse, dry it with a towel, and return it to its home cage.

-

On the second day (test session), 24 hours after the pre-test, administer this compound or vehicle.

-

Approximately 30-60 minutes after drug administration, place the mouse back into the cylinder for a 6-minute test session.

-

Record the entire session with a video camera.

-

An observer, blind to the treatment conditions, should score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the mouse making only small movements necessary to keep its head above water.

-

-

Data Analysis: Compare the duration of immobility between the this compound-treated and vehicle-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in immobility time in the this compound group is indicative of an antidepressant-like effect.

The Tail Suspension Test is another common behavioral despair model used to assess antidepressant efficacy.

-

Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended by its tail.

-

Procedure:

-

Secure the mouse's tail to the suspension bar using adhesive tape, approximately 1-2 cm from the tip of the tail. The mouse should be suspended high enough to prevent it from reaching any surfaces.

-

Administer this compound or vehicle 30-60 minutes before the test.

-

The test duration is typically 6 minutes.

-

Record the session with a video camera.

-

A blinded observer should score the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

-

-

Data Analysis: Compare the duration of immobility between the treatment groups. A significant reduction in immobility in the this compound group suggests an antidepressant-like effect.

Neurochemical Analysis

In vivo microdialysis allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. This technique is particularly useful for assessing the impact of this compound on norepinephrine levels.

-

Surgical Procedure:

-

Anesthetize the animal (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture).

-

Secure the animal in a stereotaxic frame.

-

Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or hippocampus).

-

Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

-

-

Microdialysis Procedure:

-

On the day of the experiment, insert a microdialysis probe through the guide cannula.

-

Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

-

Collect baseline dialysate samples for at least 60-90 minutes.

-

Administer this compound (e.g., 10-20 mg/kg, i.p.) and continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.

-

-

Sample Analysis:

-

Analyze the concentration of norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Express the data as a percentage of the baseline concentration for each animal.

-

-

Data Analysis: Compare the time course of norepinephrine levels between the this compound and vehicle groups.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of this compound and a general experimental workflow for in vivo studies.

Caption: Proposed signaling pathways of this compound.

Caption: General experimental workflow for in vivo studies.

Conclusion

The protocols and information provided in this document offer a foundational framework for conducting in vivo research on this compound. By employing standardized behavioral and neurochemical techniques, researchers can further characterize the unique pharmacological properties of this dual-acting antidepressant and explore its full therapeutic potential. Careful consideration of experimental design, including appropriate controls, dosing regimens, and outcome measures, will be critical for generating robust and reproducible data.

References

- 1. [this compound: antidepressant and psycho-stimulant] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The antidepressant this compound is a low-affinity antagonist at N-methyl-D-aspartic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analgesic effects of this compound and evidence against the involvement of endogenous enkephalins in the analgesia induced by tricyclic antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antinociceptive activity of this compound in mice. Relationship with its pharmacokinetic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound (19560 RP) in man after infusion and intravenous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

Metapramine in Rodent Models: Application Notes and Protocols for Preclinical Research